N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide
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Overview
Description
“N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide” is a synthetic organic compound It is characterized by the presence of a cyano group, a dimethylpropyl group, a methoxyphenoxy group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide” typically involves multiple steps:
Formation of the Cyano Group: This can be achieved through the reaction of an appropriate alkyl halide with sodium cyanide.
Introduction of the Dimethylpropyl Group: This step may involve the use of a Grignard reagent or an organolithium reagent.
Attachment of the Methoxyphenoxy Group: This can be done through an etherification reaction using 4-methoxyphenol and an appropriate alkylating agent.
Formation of the Sulfanylacetamide Moiety: This step involves the reaction of a thiol with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Biological Probes: Used in the study of biological systems due to its unique functional groups.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which “N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide” exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system or chemical process .
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-hydroxyphenoxy)ethyl]sulfanyl}acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}acetamide
Uniqueness
The presence of the methoxy group in “N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide” may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13(2)17(3,12-18)19-16(20)11-23-10-9-22-15-7-5-14(21-4)6-8-15/h5-8,13H,9-11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWBHDZMTKLHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSCCOC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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